molecular formula C9H18N2O2 B575951 Propanamide,  2-(acetylamino)-N-butyl- CAS No. 176249-90-4

Propanamide, 2-(acetylamino)-N-butyl-

Cat. No.: B575951
CAS No.: 176249-90-4
M. Wt: 186.255
InChI Key: NAVZTAFDPJFWTO-UHFFFAOYSA-N
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Description

Propanamide, 2-(acetylamino)-N-butyl- is a substituted propanamide derivative featuring an acetylamino group at the second carbon and a butyl chain attached to the amide nitrogen. For instance, compounds like NAAMA (2-(acetylamino)-N-methylpropanamide) and Lacosamide (a related anticonvulsant drug) highlight the significance of substituents in dictating solubility, hydration behavior, and biological activity . This article compares the target compound with structurally and functionally related molecules, emphasizing molecular features, research findings, and applications.

Properties

CAS No.

176249-90-4

Molecular Formula

C9H18N2O2

Molecular Weight

186.255

IUPAC Name

2-[acetyl(butyl)amino]propanamide

InChI

InChI=1S/C9H18N2O2/c1-4-5-6-11(8(3)12)7(2)9(10)13/h7H,4-6H2,1-3H3,(H2,10,13)

InChI Key

NAVZTAFDPJFWTO-UHFFFAOYSA-N

SMILES

CCCCN(C(C)C(=O)N)C(=O)C

Synonyms

Propanamide, 2-(acetylamino)-N-butyl-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Aromatic vs. Aliphatic Substituents: NATA’s indole moiety enables π-π interactions and hydrophobic packing, absent in the aliphatic butyl/acetylamino substituents of the target compound .
  • Pharmaceutical Relevance : Lacosamide’s benzyl and methoxy groups contribute to its anticonvulsant activity, suggesting that bulky N-substituents enhance drug-receptor interactions .

Hydration and Osmolyte Interactions

  • NAAMA : Studies show urea displaces water around NAAMA’s peptide bond via hydrogen bonding, a behavior critical for understanding protein denaturation .
  • NATA : The indole group in NATA causes osmolytes like trehalose to be excluded from its surface, enhancing hydration—a contrast to urea’s destabilizing effects .
  • Propanamide, 2-(acetylamino)-N-butyl-: While direct data is lacking, its longer N-alkyl chain likely weakens hydrogen bonding with water compared to NAAMA, analogous to hydrophobic solute behavior .

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